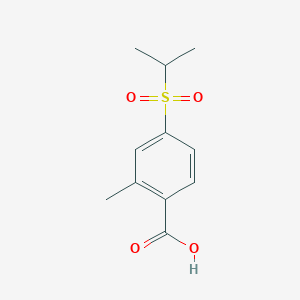

2-Methyl-4-(propane-2-sulfonyl)-benzoic acid

CAS No.: 1346608-66-9

Cat. No.: VC3104684

Molecular Formula: C11H14O4S

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346608-66-9 |

|---|---|

| Molecular Formula | C11H14O4S |

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 2-methyl-4-propan-2-ylsulfonylbenzoic acid |

| Standard InChI | InChI=1S/C11H14O4S/c1-7(2)16(14,15)9-4-5-10(11(12)13)8(3)6-9/h4-7H,1-3H3,(H,12,13) |

| Standard InChI Key | STBBIBZTZBCGGC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C(C)C)C(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C(C)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-4-(propane-2-sulfonyl)-benzoic acid, also known by its CAS number 1346608-66-9, possesses several synonyms in scientific literature, including 2-Methyl-4-[(1-methylethyl)sulfonyl]benzoic acid, 4-(Isopropylsulfonyl)-2-methylbenzoic acid, and Benzoic acid, 2-methyl-4-[(1-methylethyl)sulfonyl]- . The compound's structural composition features a benzoic acid backbone with two key substitutions: a methyl group at the 2-position and an isopropylsulfonyl (propane-2-sulfonyl) group at the 4-position.

Molecular and Structural Properties

The molecular properties of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid are summarized in Table 1.

Table 1: Molecular Properties of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄S |

| CAS Number | 1346608-66-9 |

| Chemical Composition | 11H, 14O, 4S |

| Structural Components | Benzene ring, Carboxylic acid group, Methyl group, Isopropylsulfonyl group |

The chemical structure of this compound consists of a benzene ring with a carboxylic acid group (-COOH), a methyl group (-CH₃) at position 2, and an isopropylsulfonyl group (-SO₂-CH(CH₃)₂) at position 4. This arrangement creates a molecule with unique chemical reactivity due to the electron-withdrawing nature of the sulfonyl group and the steric influence of the methyl substituent .

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid are largely determined by its functional groups. The carboxylic acid moiety imparts acidic characteristics, while the sulfonyl group contributes to the compound's electron distribution and reactivity patterns.

Solubility and Phase Behavior

Though specific solubility data for this exact compound is limited in available literature, structural analysis suggests it would likely display solubility patterns similar to other substituted benzoic acids. The compound is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and acetone, with limited solubility in water due to the hydrophobic nature of the aromatic ring and isopropyl component.

Reactivity Profile

The reactivity of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid is characterized by:

-

Carboxylic acid chemistry - capable of esterification, amidation, and salt formation

-

Sulfonyl group reactivity - electron-withdrawing effects influencing the electron density of the aromatic ring

-

Potential for further aromatic substitution reactions, though limited by existing substituents

The compound can participate in various chemical reactions typical of carboxylic acids, including esterification with alcohols to form esters, reaction with amines to form amides, and deprotonation to form salts. The sulfonyl group primarily acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring and potentially activating it for nucleophilic aromatic substitution.

Structural Comparison with Similar Compounds

To better understand the properties and potential applications of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison of this compound with several related sulfonyl-substituted benzoic acids.

Table 2: Comparison of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid with Related Compounds

The positioning of substituents on the aromatic ring significantly influences the chemical properties and reactivity of these compounds. For instance, the presence of a methyl group at the 2-position in 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid likely creates steric effects that influence the orientation of the carboxylic acid group, potentially affecting its reactivity in comparison to 4-(Propane-2-sulfonyl)benzoic acid .

Analytical Methods and Characterization

The identification and characterization of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid can be accomplished through various analytical techniques. These methods are crucial for confirming the compound's identity, assessing its purity, and monitoring reactions involving this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be suitable for the separation and quantification of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid. The compound's aromatic nature makes it amenable to UV detection, which is commonly employed in HPLC analysis .

Mass Spectrometry

Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid. Characteristic fragments might include those resulting from the loss of the isopropyl group, cleavage of the sulfonyl group, and fragmentation of the carboxylic acid moiety.

X-ray Crystallography

X-ray crystallography, if crystals of suitable quality can be obtained, would provide detailed information about the three-dimensional structure of the compound, including bond lengths, bond angles, and molecular conformation .

Research Directions and Future Perspectives

Future research involving 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid could explore several promising directions:

Expanded Synthetic Methodologies

Development of more efficient and scalable synthetic routes for 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid would enhance its accessibility for research and potential applications. This might include investigating catalytic methods, green chemistry approaches, or continuous flow synthesis techniques.

Structure-Activity Relationship Studies

Systematic investigation of the biological activities of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid and its derivatives could reveal valuable structure-activity relationships. This would involve synthesizing a series of analogs with variations in the substituents and evaluating their biological effects.

Novel Material Applications

Exploration of the potential applications of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid in materials science, such as in polymers, coordination compounds, or functional materials, represents another promising research direction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume